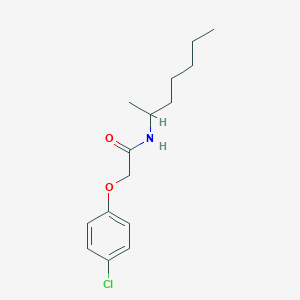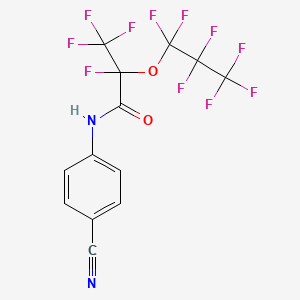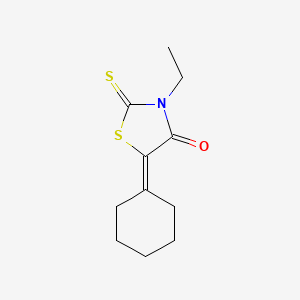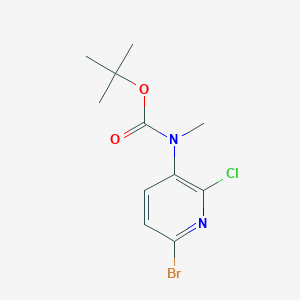
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a heptan-2-yl substituent attached to the nitrogen atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with heptan-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may play a role in binding to the active site of enzymes, while the heptan-2-yl substituent can influence the compound’s overall hydrophobicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenoxy)-N-(heptan-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(heptan-2-yl)acetamide: Contains a methyl group instead of chlorine.
2-(4-nitrophenoxy)-N-(heptan-2-yl)acetamide: Contains a nitro group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-3-4-5-6-12(2)17-15(18)11-19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YODPKVHBLFCCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)


![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
